

Analytical Standards for the Analysis of 1-Methyluracil

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Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584

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This document provides detailed application notes and protocols for the quantitative analysis of **1-methyluracil** in various matrices. The methodologies outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate and reproducible results.

Overview of Analytical Methodologies

The choice of analytical method for **1-methyluracil** determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely accessible technique suitable for relatively high concentrations of the analyte. For trace-level quantification in complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described in this document. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	HPLC-UV	LC-MS/MS
Limit of Detection (LOD)	~0.1 µg/mL	~0.5 ng/mL[1]
Limit of Quantification (LOQ)	~0.3 µg/mL	~1.0 ng/mL
Linearity (r ²)	≥ 0.999	≥ 0.997[2]
Accuracy (% Recovery)	95 - 105%	88.67 - 112.18%[2]
Precision (%RSD)	< 5%	< 7%[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **1-methyluracil** in pharmaceutical formulations and other matrices where the analyte concentration is relatively high.

Experimental Protocol

a) Materials and Reagents

- **1-Methyluracil** reference standard (>99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid (optional, for mobile phase modification)
- 0.45 µm syringe filters

b) Instrumentation

- HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

c) Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **1-methyluracil** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

d) Sample Preparation

- Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range.
- Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
- Filter all samples and standards through a 0.45 µm syringe filter before injection.

e) Chromatographic Conditions

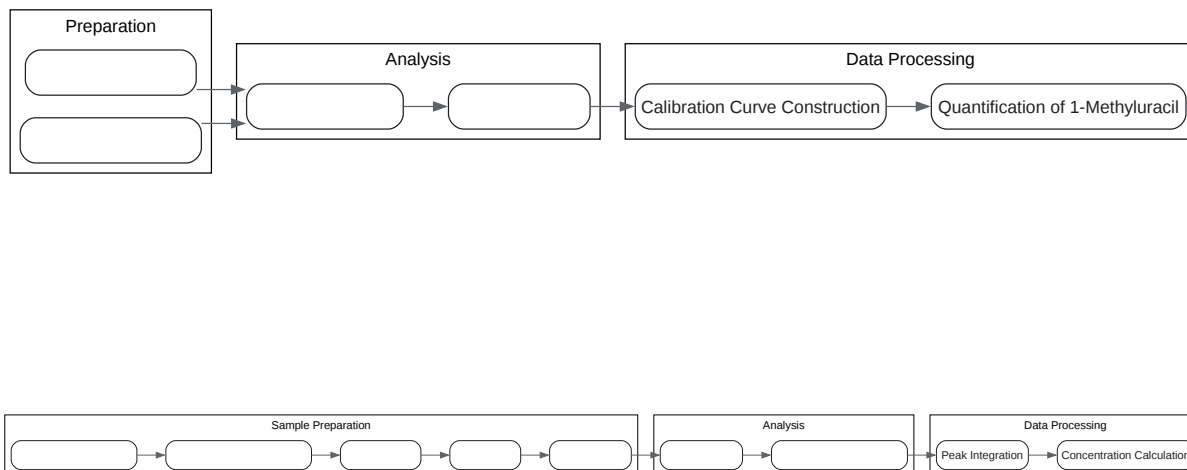
- Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).^[3] The composition may be adjusted to optimize separation.
- Flow Rate: 0.6 - 1.0 mL/min.^[3]
- Column Temperature: 30°C.^[3]
- Detection Wavelength: 240 nm.^[3]
- Injection Volume: 10 - 20 µL.

f) Data Analysis

- Construct a calibration curve by plotting the peak area of the **1-methyluracil** standards against their known concentrations.

- Determine the concentration of **1-methyluracil** in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram



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